3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a bicyclic structure
Properties
IUPAC Name |
3-methoxy-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-17-11-7-9-4-5-10(8-11)15(9)13(16)14-12-3-2-6-18-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNHPYXOWCGSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxy group: This step often involves the use of methanol and a suitable catalyst to introduce the methoxy group at the desired position.
Attachment of the thiophen-2-yl group: This can be done through a substitution reaction using thiophene and a halogenated intermediate.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and thiophen-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent due to its unique structure, which may interact with specific molecular targets such as enzymes and receptors. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit properties as monoamine reuptake inhibitors, making them candidates for treating conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Case Study: Antidepressant Activity
A study highlighted the efficacy of certain 8-azabicyclo[3.2.1]octane derivatives in inhibiting the reuptake of serotonin and norepinephrine, suggesting their potential as antidepressants . The structure-activity relationship analysis demonstrated that modifications at specific positions on the bicyclic framework can enhance pharmacological activity.
Biological Research
Biological Probes
3-Methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can serve as a probe to study various biological processes and pathways. Its interaction with biological targets can provide insights into cellular mechanisms and disease pathways.
Mechanism of Action
The mechanism involves binding to neurotransmitter transporters, which can modulate neurotransmission and influence various neurological functions . This property makes it a valuable tool for exploring neurobiological phenomena.
Materials Science
Development of Functional Materials
Due to its unique chemical properties, the compound is also being explored for applications in materials science. Its structural characteristics may allow for the development of new materials with specific functionalities, such as sensors or catalysts.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Bicyclic Core: Achieved through a Diels-Alder reaction.
- Introduction of Methoxy Group: Utilizes methanol and a suitable catalyst.
- Attachment of Thiophen-2-yl Group: Conducted via nucleophilic substitution.
- Formation of Carboxamide Group: Involves reacting an amine with a carboxylic acid derivative .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for depression and anxiety | Monoamine reuptake inhibition |
| Biological Research | Probe for studying biological processes | Neurotransmitter interaction studies |
| Materials Science | Development of new materials with specific functionalities | Sensors or catalysts |
| Chemical Synthesis | Multi-step synthesis involving Diels-Alder reactions and substitution reactions | Production of various derivatives |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-methoxy-N-(phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,5S)-3-methoxy-N-(furan-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Uniqueness
What sets 3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the thiophen-2-yl group. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
3-Methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the 8-azabicyclo[3.2.1]octane family, which has garnered attention for its potential therapeutic applications, particularly as a neurotransmitter reuptake inhibitor. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a methoxy group and a thiophene ring, contributing to its unique pharmacological profile.
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the compound , function primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in regulating mood and emotional responses.
Key Mechanisms:
- Inhibition of Reuptake : The compound demonstrates significant inhibition of serotonin and norepinephrine transporters (SERT and NET), which is essential for its antidepressant effects.
- Kappa Opioid Receptor Antagonism : Some studies have shown that related compounds exhibit selective antagonism at kappa opioid receptors, suggesting potential applications in pain management and mood disorders .
Pharmacological Profile
The biological activity of this compound has been characterized through various studies:
| Property | Value |
|---|---|
| Molecular Weight | 239.32 g/mol |
| IC50 for SERT | 77 nM (indicative value) |
| IC50 for NET | 150 nM (indicative value) |
| Selectivity Ratio (μ:κ) | >400 |
Case Studies and Research Findings
- Antidepressant Activity : In preclinical models, compounds similar to 3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane have shown efficacy in reducing depressive-like behaviors in rodent models . This effect is attributed to their ability to enhance monoaminergic transmission.
- Kappa Opioid Receptor Studies : A study demonstrated that modifications to the azabicyclo scaffold resulted in compounds with potent kappa opioid receptor antagonism, which could reverse kappa agonist-induced diuresis in vivo . This highlights the potential for these compounds in treating conditions associated with kappa receptor activation.
- Neuroprotective Effects : Emerging evidence suggests that certain derivatives may offer neuroprotective benefits by modulating neurotransmitter systems involved in neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide?
Answer:
The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Core Preparation : Starting from tropinone or its derivatives, the 8-azabicyclo scaffold is modified via reductive amination or alkylation .
- Methoxy Introduction : A methoxy group at the 3-position is introduced via nucleophilic substitution or O-methylation using methyl iodide or dimethyl sulfate under basic conditions .
- Carboxamide Formation : The thiophen-2-yl carboxamide moiety is added through coupling reactions (e.g., HATU/DCC-mediated amidation) or by reacting an activated carbonyl (e.g., acid chloride) with 2-aminothiophene .
- Purification : Column chromatography and recrystallization are used to isolate the product, with characterization via / NMR, IR, and GC-MS to confirm structure and purity .
Basic: Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how do they relate to this compound?
Answer:
The compound’s tropane alkaloid core interacts with:
- Monoamine Transporters : Dopamine (DAT) and serotonin (SERT) transporters, critical for neurotransmitter reuptake inhibition, as seen in pudafensine (a structurally similar monoamine reuptake inhibitor) .
- Enzymes : Acetylcholinesterase (AChE) and monoamine oxidase (MAO), where the bicyclic core binds to active sites, altering neurotransmitter levels .
- ELOVL6 : Long-chain fatty acid elongase 6, a metabolic enzyme inhibited by certain derivatives, suggesting potential anti-obesity applications .
Methodological validation involves radioligand binding assays (e.g., -WIN 35,428 for DAT) and enzymatic inhibition studies .
Advanced: How does stereochemistry influence the biological activity of this compound?
Answer:
The 8-azabicyclo[3.2.1]octane scaffold contains three chiral centers, making stereochemistry critical:
- Enantioselective Synthesis : Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution ensures enantiopure products. For example, (1R,3s,5S)-configured derivatives show higher DAT affinity than their enantiomers .
- Activity Differences : The exo vs. endo orientation of substituents impacts target binding. Exo-3-methoxy groups enhance AChE inhibition due to optimal spatial alignment with the catalytic site .
- Analytical Methods : Chiral HPLC and X-ray crystallography are used to determine enantiomeric excess and absolute configuration .
Advanced: What experimental approaches are used to study metabolic pathways and stability of this compound?
Answer:
- In Vitro Metabolism : Incubation with liver microsomes or hepatocytes identifies Phase I (oxidation, demethylation) and Phase II (glucuronidation) metabolites. LC-MS/MS tracks metabolic fate, as demonstrated for brasofensine .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) assess shelf-life. HPLC monitors decomposition products, with methoxy group hydrolysis being a common degradation pathway .
- CYP Inhibition : Fluorescence-based assays determine cytochrome P450 interactions, critical for predicting drug-drug interactions .
Advanced: How do structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
SAR studies focus on modifying the carboxamide and methoxy substituents:
- Thiophene vs. Phenyl : Replacing thiophen-2-yl with phenyl reduces DAT affinity by 10-fold, highlighting the importance of sulfur’s electron-rich aromaticity .
- Methoxy Position : 3-methoxy derivatives show higher AChE inhibition than 2-methoxy analogs due to better hydrogen bonding with serine residues .
- Carboxamide Linkers : Elongating the linker (e.g., –CH– vs. –NH–) improves blood-brain barrier penetration, as seen in troparil derivatives .
Methods include synthesizing analogs via parallel chemistry and testing in functional assays (e.g., -dopamine uptake inhibition) .
Advanced: What mechanistic insights exist for its enzyme inhibition (e.g., acetylcholinesterase)?
Answer:
- Binding Mode : Molecular docking and crystallography reveal that the 8-azabicyclo core occupies AChE’s catalytic triad (Ser203, His447, Glu334), while the methoxy group stabilizes the complex via hydrophobic interactions .
- Kinetic Studies : Lineweaver-Burk plots indicate mixed inhibition, suggesting the compound binds both the active site and peripheral anionic site .
- Mutagenesis : Ser203Ala mutations reduce inhibitory potency by 50%, confirming the residue’s role in binding .
Advanced: How are contradictions in biological data resolved across studies?
Answer:
- Reproducibility Checks : Independent validation using standardized assays (e.g., NIH’s Psychoactive Drug Screening Program) .
- Contextual Factors : Accounting for differences in cell lines (e.g., HEK293 vs. CHO cells) or species (rat vs. human DAT) .
- Meta-Analysis : Aggregating data from multiple studies to identify consensus targets, as done for tropane alkaloids in neurological disorders .
Advanced: What enantioselective strategies are employed for large-scale synthesis?
Answer:
- Asymmetric Catalysis : Jacobsen’s thiourea catalysts achieve >90% ee in tropane ring formation .
- Biocatalysis : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution .
- Crystallization-Induced Diastereomer Resolution : Using chiral carboxylic acids (e.g., tartaric acid) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
